molecular formula C14H19NO5 B3237207 (4-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate CAS No. 1383132-97-5

(4-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate

Cat. No.: B3237207
CAS No.: 1383132-97-5
M. Wt: 281.3 g/mol
InChI Key: MAZVRXNPJSGJMT-UHFFFAOYSA-N
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Description

(4-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate is a chemical compound with a complex structure that includes a cyclopropyl group, a methoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-methylcyclopropylmethanol in the presence of a base to form the corresponding ether. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final amine product. The oxalate salt is formed by reacting the amine with oxalic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but lacks the cyclopropyl group.

    2-Methylcyclopropylmethanol: Contains the cyclopropyl group but lacks the phenyl and amine groups.

    Phenylmethanamine: Similar backbone but lacks the methoxy and cyclopropyl groups.

Uniqueness

(4-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate is unique due to the combination of its cyclopropyl, methoxy, and amine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

[4-[(2-methylcyclopropyl)methoxy]phenyl]methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.C2H2O4/c1-9-6-11(9)8-14-12-4-2-10(7-13)3-5-12;3-1(4)2(5)6/h2-5,9,11H,6-8,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZVRXNPJSGJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1COC2=CC=C(C=C2)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383132-97-5
Record name Benzenemethanamine, 4-[(2-methylcyclopropyl)methoxy]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383132-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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